N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Applications
Antifungal and Fungicidal Activity
Compounds with dihydrobenzo[e][1,2]oxazepin structures have been synthesized and evaluated for their fungicidal activities. These compounds, through precise virulence measurements, demonstrate moderate to high activities against several phytopathogenic fungi, suggesting their potential as fungicidal candidates for crop protection (Yang et al., 2017).
Protein-Tyrosine Kinase Inhibition
Novel 3,4-dihydro-1-benzoxepin derivatives have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs), which are critical in the regulation of cell signaling pathways. These compounds, particularly those substituted at specific positions, show effectiveness in inhibiting key receptors involved in cancer pathways, suggesting their utility in cancer treatment research (Li et al., 2017).
Anticancer Activity
The synthesis and evaluation of novel eugenol derivatives against breast cancer cells highlight the potential of structurally related compounds in exhibiting cytotoxicity. These compounds, by arresting the cell cycle at specific phases, indicate the significant anticancer leads for treatment strategies (Alam, 2022).
High-Performance Thermosets
Benzoxazine monomers containing allyl groups have been developed for the creation of thermosets with excellent thermomechanical properties. The synthesis of these monomers from phenols and their polymerization indicates their importance in materials science, offering high thermal stability and mechanical strength for advanced applications (Agag & Takeichi, 2003).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-11-25-19-10-9-16(12-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h5-10,12-13H,1,11,14-15H2,2-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJQJMIMNYJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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